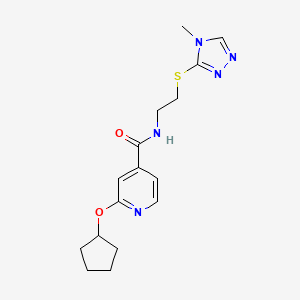![molecular formula C19H20N2O4 B2763077 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide CAS No. 2309752-38-1](/img/structure/B2763077.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxol-5-yloxy moiety, which is a common structure in many organic compounds . It also contains a cyclopropyl group attached to a pyridine ring, which is a common structure in many pharmaceuticals due to its ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The benzo[d][1,3]dioxol-5-yloxy group might undergo nucleophilic substitution reactions, while the pyridine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, density, and pKa, would be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Bioactive Constituents and Antimicrobial Activity
- Bioactive Constituents : Compounds derived from methanolic extracts, such as methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, have shown inhibitory activity against enzymes and possess antimicrobial properties against pathogens like Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Anticonvulsant Agents
- Hybrid Anticonvulsants : Synthesis of hybrid molecules combining chemical fragments of well-known antiepileptic drugs has led to the identification of compounds with significant anticonvulsant properties, demonstrating potent and safer profiles compared to traditional antiepileptic drugs (K. Kamiński et al., 2015).
Chemical Synthesis Techniques
- Benzylation of Alcohols : The synthesis and reactivity of stable, neutral organic salts that convert alcohols into benzyl ethers upon warming have been explored, indicating their potential in organic synthesis (Kevin W. C. Poon & G. Dudley, 2006).
Antimicrobial and Anti-inflammatory Agents
- Novel Derivatives : The preparation of new series of derivatives, including pyrazole, isoxazole, and benzodiazepine, has been explored for their antimicrobial and anti-inflammatory activities, highlighting the versatility of these chemical frameworks in therapeutic applications (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
Synthesis and Reactivity of Glycosides
- Cyclopropanated Glycosides : The synthesis and chemical reactivity of cyclopropanated glycosides have been examined, providing insights into the structural modifications and potential applications of these compounds in medicinal chemistry (B. Radatus & B. Fraser-Reid, 1972).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(25-15-5-7-17-18(8-15)24-11-23-17)19(22)21-10-13-2-6-16(20-9-13)14-3-4-14/h2,5-9,12,14H,3-4,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJFPAIRAMPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)C2CC2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

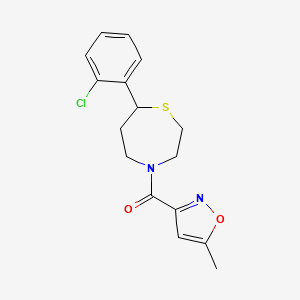

![N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2763001.png)
![1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2763003.png)
![3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763005.png)
![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)
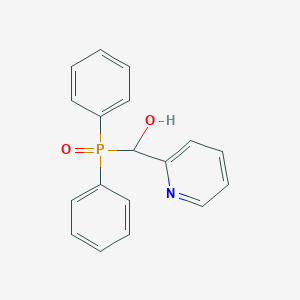
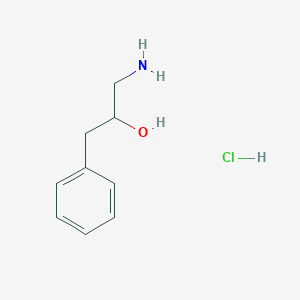
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)
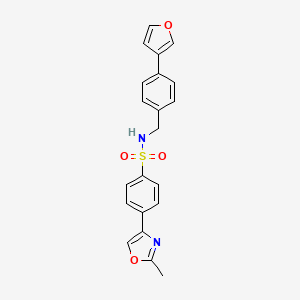
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
